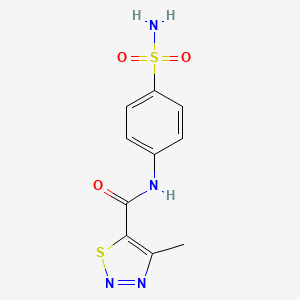

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:

The sulfamoyl group (-SO₂NH₂) directs regioselectivity by stabilizing transition states through hydrogen bonding with nucleophiles .

Functionalization at the Sulfamoyl Group

The sulfamoyl moiety participates in two primary reaction types:

Alkylation/Acylation

Coordination Chemistry

The sulfamoyl group acts as a bidentate ligand in metal complexes:

text[Cu(4-methyl-thiadiazole-carboxamide)₂(H₂O)₂] Bond lengths: Cu–N = 1.98 Å, Cu–O = 2.05 Å [7] Applications: Anticancer agents with IC₅₀ = 1.8 µM against RXF393 renal cancer cells [7]

Carboxamide Group Reactivity

The carboxamide functionality (-CONH-) enables:

| Reaction Type | Key Transformations | Catalyst/Reagent |

|---|---|---|

| Hydrolysis | → Carboxylic acid (under 6M HCl, reflux) | H₃O⁺ |

| Condensation | → Schiff bases (with aromatic aldehydes) | EtOH, Δ |

| Bioisosteric repl |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is C10H10N4O3S2 with a molecular weight of approximately 298 g/mol. The synthesis typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate under reflux conditions in absolute ethanol. The reaction progress is monitored using thin-layer chromatography (TLC) to ensure purity and yield.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. By inhibiting this enzyme, the compound can disrupt pH regulation within cancer cells, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that it effectively reduces the viability of cancer cell lines such as MCF7 (breast cancer) and other tumor types .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been explored as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact with specific targets in metabolic pathways, making it a candidate for further drug development aimed at treating metabolic disorders.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular processes, leading to anticancer effects . The compound may also interact with other enzymes and proteins, contributing to its antimicrobial activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds share a similar sulfonamide structure and have been studied for their enzyme inhibitory activities.

4-Fluoro-N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl] benzenesulfonamide: Another sulfonamide derivative with potential biological activities.

Uniqueness

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific thiadiazole ring structure, which may confer distinct biological properties compared to other sulfonamide derivatives. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms highlights its potential as a targeted therapeutic agent .

Actividad Biológica

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-sulfamoylphenyl derivatives with thiadiazole precursors. Recent studies have highlighted eco-friendly methods for synthesizing such compounds, emphasizing high yields and purity while minimizing environmental impact .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Some derivatives exhibit potent antitumor activity by inhibiting specific cancer cell lines. Research indicates that modifications to the thiadiazole structure can enhance cytotoxicity against cancer cells such as HepG-2 and MCF-7 .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases (CAs) and SARS-CoV-2 main protease (Mpro). Binding affinity studies reveal promising results, with some derivatives achieving nanomolar IC50 values against these targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the thiadiazole ring significantly influences biological activity. For example:

- Methyl Substituents : The introduction of methyl groups at specific positions on the thiadiazole enhances enzyme inhibition and anticancer activity.

- Sulfonamide Group : The sulfonamide moiety contributes to the antimicrobial and antitumor properties of the compound, as it is known for its ability to interact with bacterial enzymes .

Case Studies

Several studies have explored the biological activities of this compound derivatives:

- COVID-19 Inhibition : A recent study reported that derivatives showed good binding affinity to SARS-CoV-2 Mpro with binding energies comparable to established antiviral drugs. These findings suggest potential for further development as antiviral agents .

- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most active compounds were identified through systematic SAR analysis .

Data Table

Below is a summary table highlighting key biological activities and corresponding IC50 values for selected derivatives of this compound:

| Compound | Biological Activity | Target | IC50 Value (nM) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 150 |

| Compound B | Antitumor | MCF-7 | 200 |

| Compound C | Enzyme Inhibition | SARS-CoV-2 Mpro | 50 |

| Compound D | Enzyme Inhibition | hCA II | 30 |

Propiedades

IUPAC Name |

4-methyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-2-4-8(5-3-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCURGZHCOWCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.